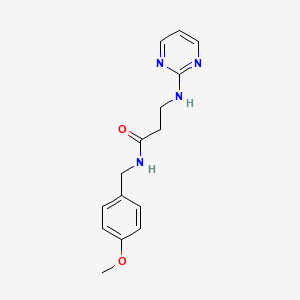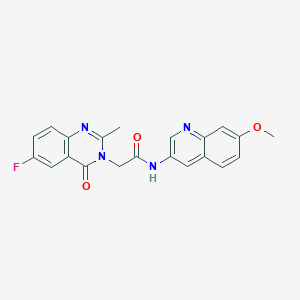![molecular formula C18H15N7O2S B10986093 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10986093.png)
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a tetrazole ring, a thiazole ring, and a phenoxy group, making it an interesting target for research and drug development.
- Tetrazole moieties, like the one in this compound, have gained attention due to their bioisosteric properties, which allow them to replace carboxylic acid groups in pharmacological molecules. This substitution can enhance lipophilicity and bioavailability while minimizing adverse effects .
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide: is a complex organic compound with a unique structure.
Preparation Methods
- The synthetic routes to prepare this compound involve several steps.
- One common approach is the condensation of appropriate starting materials, such as 2-methyl-2H-tetrazole-5-yl phenol and 4-(pyridin-2-yl)-1,3-thiazol-2-amine, followed by acetylation with acetic anhydride.
- Industrial production methods may vary, but they typically involve efficient and scalable processes to yield the desired compound in high purity.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions could modify functional groups or reduce the tetrazole ring.
Substitution: Substitution reactions may occur at the pyridine or thiazole positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, sodium borohydride can be used for reduction, and acyl chlorides for acylation.
Major Products: The major products will vary based on the specific reaction and conditions applied.
Scientific Research Applications
Biology: Its interactions with enzymes and receptors are of interest, especially in drug discovery.
Medicine: Investigations focus on its antibacterial, anticancer, and antitubercular properties.
Industry: The compound’s synthesis and scalability are relevant for pharmaceutical production.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets.
- Further studies are needed to elucidate the exact pathways involved, but it may affect enzymes, receptors, or signaling cascades.
Comparison with Similar Compounds
Similar Compounds: Other tetrazole-containing compounds, such as 2,5-di(2H-tetrazol-5-yl)terephthalic acid, 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid, and related derivatives.
Uniqueness: Highlight the distinct features of our compound compared to these analogs.
Properties
Molecular Formula |
C18H15N7O2S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H15N7O2S/c1-25-23-17(22-24-25)12-5-7-13(8-6-12)27-10-16(26)21-18-20-15(11-28-18)14-4-2-3-9-19-14/h2-9,11H,10H2,1H3,(H,20,21,26) |
InChI Key |
MUUWORWANCMBNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B10986010.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10986015.png)

![ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10986018.png)
![Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10986026.png)
![1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10986034.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10986036.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B10986039.png)

![4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986044.png)

![1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B10986057.png)
![N-(3-chloro-4-methoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10986075.png)
![N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-YL)-3-thiophenecarboxamide](/img/structure/B10986083.png)
